Adipoyl-d8 chloride

Description

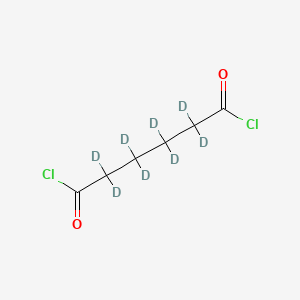

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octadeuteriohexanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8Cl2O2/c7-5(9)3-1-2-4-6(8)10/h1-4H2/i1D2,2D2,3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWAXUOGZOSVGBO-SVYQBANQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)Cl)CC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)Cl)C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584365 | |

| Record name | (~2~H_8_)Hexanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284487-62-3 | |

| Record name | (~2~H_8_)Hexanedioyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284487-62-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Adipoyl-d8 chloride?

An In-depth Technical Guide to the Chemical Properties of Adipoyl-d8 chloride For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 284487-62-3), the deuterated isotopologue of adipoyl chloride, is a specialized research chemical. Its primary utility lies in its application as an internal standard for mass spectrometry-based analyses and in mechanistic studies where kinetic isotope effects are investigated. This guide provides a comprehensive overview of its chemical properties, experimental protocols for safe handling, and logical diagrams illustrating its synthesis and key reactions.

While specific data for the deuterated form is presented, much of the reactivity and safety information is derived from its well-documented non-deuterated analogue, adipoyl chloride (CAS No. 111-50-2), as their chemical behaviors are nearly identical.

Core Chemical and Physical Properties

This compound is a bifunctional acyl chloride, characterized by two highly reactive carbonyl-chloride groups on a deuterated six-carbon backbone.[1] This structure dictates its high reactivity, particularly as a crosslinking agent and a monomer in polymerization reactions.

Data Presentation: Physicochemical Properties

The quantitative properties of this compound are summarized below. Data for the more common, non-deuterated Adipoyl chloride is included for comparison.

| Property | This compound | Adipoyl chloride |

| CAS Number | 284487-62-3 | 111-50-2 |

| Molecular Formula | C₆D₈Cl₂O₂ | C₆H₈Cl₂O₂ |

| Molecular Weight | 191.08 g/mol | 183.03 g/mol [2] |

| Appearance | - | Colorless to light yellow/brown liquid[1][2] |

| Boiling Point | 105-107 °C (at 2 mmHg) | 96-116 °C (at 2-10 mmHg)[2][3] |

| Density | 1.313 g/mL at 25°C | ~1.25 g/mL at 20-25°C[2] |

| Flash Point | - | 72 - 110 °C[2] |

| Solubility | Reacts with water | Reacts violently with water[1][2] |

Reactivity and Stability

Reactivity: The presence of two acyl chloride functional groups makes this compound highly reactive.[1]

-

Reaction with Water: It reacts violently and exothermically with water and moisture to hydrolyze into adipic acid-d8 and hydrochloric acid (HCl) gas.[1][4] This reaction is hazardous and necessitates handling under anhydrous conditions.

-

Reaction with Nucleophiles: It readily reacts with nucleophiles such as alcohols (to form esters), amines (to form amides), and alkalis.[1][2] Its reaction with diamines is the basis for the synthesis of polyamides like Nylon 6,6.[1][5]

-

Corrosivity: It is corrosive to many metals, especially in the presence of moisture.

Stability:

-

This compound is stable when stored under normal, dry conditions.[2]

-

It is sensitive to heat and moisture. The shelf life is described as poor, emphasizing the need for a cool, dry storage environment.[2]

-

Incompatibilities: It is incompatible with water, moisture, strong oxidizing agents, strong bases (alkalis), alcohols, and amines.[1][2][6]

Hazardous Decomposition: When heated to decomposition, it can emit toxic and corrosive fumes, including hydrogen chloride, carbon monoxide, carbon dioxide, and potentially phosgene.[2][6]

Mandatory Visualizations

Synthesis of Adipoyl Chloride

The most common laboratory and industrial synthesis of adipoyl chloride involves the reaction of adipic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosgene (COCl₂).[1][5][7]

Caption: General synthesis pathway for Adipoyl Chloride.

Key Reaction: Polyamide Formation (Nylon 6,6)

A primary application of adipoyl chloride is in step-growth polymerization. Its reaction with a diamine, such as 1,6-hexanediamine, forms a polyamide. This specific reaction produces Nylon 6,6.[4][5][8]

Caption: Reaction of Adipoyl Chloride to form a polyamide.

Experimental Workflow: Spill Response Protocol

Safe handling of this compound requires a clear protocol for accidental releases. The following workflow is based on standard safety data sheet recommendations.[2][9][10][11]

Caption: Logical workflow for responding to a chemical spill.

Experimental Protocols

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Handling

-

Ventilation: Always handle in a well-ventilated area, preferably inside a chemical fume hood.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, chemical-resistant gloves (e.g., nitrile), and a lab apron or protective suit.[2][10][12] A NIOSH-approved respirator with an acid/organic cartridge may be necessary if airborne concentrations are high or ventilation is inadequate.[2]

-

General Practices: Avoid all personal contact, including inhalation of vapors.[9] Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling. Keep the container tightly closed when not in use.[2][9]

-

Water Avoidance: Crucially, prevent any contact with water or moisture to avoid a violent reaction and the release of HCl gas.[6][9]

Storage

-

Conditions: Store in a cool, dry, well-ventilated, and secured area away from incompatible substances.[2][11] A dedicated corrosives cabinet is recommended.[2]

-

Container: Keep the container tightly sealed to protect from moisture.[10][11] Storing under an inert gas like nitrogen or argon is also advised.[1][11]

-

Incompatibilities: Segregate from water, moisture, alcohols, bases, and oxidizing agents.[2]

Spill and Fire Response

-

Spills: In case of a spill, evacuate the area.[10] Wearing full PPE, contain the spill with an inert, dry absorbent material like sand or vermiculite.[2] Do not use water.[9] Collect the material into a sealed, labeled container for hazardous waste disposal.[2][10]

-

Fire: The material is a combustible liquid. For fires, use dry chemical, sand, or alcohol-resistant foam extinguishers.[2] DO NOT use water , as it will react violently.[9] Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA).[2]

Applications in Research and Drug Development

Adipoyl chloride and its deuterated analogue are valuable reagents in several areas of research:

-

Polymer Chemistry: It is a fundamental monomer for creating high-performance polymers, including polyamides and polyesters.[3][13] These polymers are explored for applications in drug delivery systems, tissue engineering, and medical implants due to their potential for biocompatibility and biodegradability.[4][13]

-

Crosslinking Agent: Its bifunctional nature makes it an effective crosslinking agent for creating hydrogels.[4][14] These stimuli-responsive hydrogels are being investigated for controlled drug release applications.[14][15]

-

Pharmaceutical Synthesis: Adipoyl chloride serves as a chemical intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules.[3][4]

-

Isotopic Labeling: As this compound, it is used as an internal standard in quantitative analysis and to probe reaction mechanisms where distinguishing between molecules of the same structure is necessary.

References

- 1. guidechem.com [guidechem.com]

- 2. ny02208580.schoolwires.net [ny02208580.schoolwires.net]

- 3. chemimpex.com [chemimpex.com]

- 4. Buy Adipoyl chloride | 111-50-2 [smolecule.com]

- 5. Adipoyl chloride - Wikipedia [en.wikipedia.org]

- 6. fishersci.com [fishersci.com]

- 7. Adipoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 8. Solved Please show the synthesis mechanism of nylon 6,6 from | Chegg.com [chegg.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. tcichemicals.com [tcichemicals.com]

- 12. conatex.com [conatex.com]

- 13. Adipoyl chloride 98 111-50-2 [sigmaaldrich.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

Adipoyl-d8 chloride structural formula and molecular weight.

This technical guide offers a comprehensive overview of the structural and molecular properties of Adipoyl-d8 chloride, designed for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

For ease of comparison and quick reference, the fundamental quantitative data for this compound are presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₆Cl₂D₈O₂ | [1] |

| Molecular Weight | 191.08 | [1] |

| CAS Number | 284487-62-3 | [1] |

| Linear Formula | ClOC(CD₂)₄COCl |

Structural Details

This compound is the deuterated analogue of Adipoyl chloride, where the eight hydrogen atoms on the butane chain have been substituted with deuterium atoms. This isotopic labeling renders it a valuable tool in various scientific applications, including its use as an internal standard in mass spectrometry and in the synthesis of deuterated polymers for mechanistic and degradation studies.

Caption: Chemical structure of this compound.

Experimental Protocols

The experimental application of this compound is highly dependent on the specific research context. A representative experimental workflow for its use in the synthesis of a deuterated polyamide is provided below.

Caption: A generalized workflow for laboratory-scale synthesis of a deuterated polyamide.

References

An In-depth Technical Guide to the Synthesis and Purification of Hexanedioyl-d8 Chloride for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Hexanedioyl-d8 chloride (also known as adipoyl-d8 chloride), a deuterated crosslinking agent increasingly utilized in advanced proteomics and structural biology research. This document details the chemical properties, synthesis protocols, purification methods, and key applications of this important reagent.

Introduction

Hexanedioyl-d8 chloride is the deuterated analog of hexanedioyl chloride (adipoyl chloride). The incorporation of eight deuterium atoms into its backbone makes it a valuable tool in mass spectrometry-based quantitative proteomics. When used in conjunction with its non-deuterated ("light") counterpart, it allows for the precise identification and quantification of cross-linked peptides, providing insights into protein-protein interactions and protein conformation.[1][2][3] The mass difference of eight Daltons between the light and heavy versions creates a distinct isotopic signature that is readily identifiable in mass spectra.[2]

Chemical Properties:

| Property | Value |

| Chemical Formula | C₆D₈Cl₂O₂ |

| Molecular Weight | 191.08 g/mol [4] |

| Appearance | Colorless to light yellow liquid |

| Isotopic Enrichment | Typically ≥98 atom % D[4] |

| CAS Number | 284487-62-3[4] |

Synthesis of Hexanedioyl-d8 Chloride

The synthesis of Hexanedioyl-d8 chloride is analogous to that of its non-deuterated form, starting from the corresponding deuterated dicarboxylic acid, adipic acid-d8. The most common and effective method involves the chlorination of adipic acid-d8 using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The following protocol is adapted from established methods for the synthesis of adipoyl chloride.

Experimental Protocol: Chlorination using Thionyl Chloride

This protocol describes the synthesis of hexanedioyl-d8 chloride from adipic acid-d8 and thionyl chloride.

Materials:

-

Adipic acid-d8

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., toluene or dichloromethane)

-

Catalytic amount of N,N-dimethylformamide (DMF) (optional)

Equipment:

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Heating mantle

-

Magnetic stirrer

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask, suspend adipic acid-d8 in an excess of thionyl chloride. A common molar ratio is 1:3 (adipic acid-d8 to thionyl chloride). An anhydrous solvent like toluene can also be used.

-

Add a catalytic amount of DMF to the mixture.

-

Equip the flask with a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

-

Heat the reaction mixture to reflux (approximately 79 °C for thionyl chloride) and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the evolution of sulfur dioxide and hydrogen chloride gas.

-

After the reaction is complete (indicated by the cessation of gas evolution and the formation of a clear solution), remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude Hexanedioyl-d8 chloride can then be purified by fractional distillation.

Reaction Stoichiometry:

| Reactant/Product | Molar Mass ( g/mol ) | Moles | Mass |

| Adipic acid-d8 | 154.18 | 1 | 154.18 g |

| Thionyl chloride | 118.97 | 2 | 237.94 g |

| Hexanedioyl-d8 chloride | 191.08 | 1 | 191.08 g |

| Sulfur dioxide | 64.07 | 2 | 128.14 g |

| Hydrogen chloride | 36.46 | 2 | 72.92 g |

Purification of Hexanedioyl-d8 Chloride

Purification of the synthesized Hexanedioyl-d8 chloride is crucial to remove any unreacted starting materials and byproducts. The primary method for purification is fractional distillation under reduced pressure.

Experimental Protocol: Fractional Distillation

Equipment:

-

Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)

-

Vacuum pump

-

Heating mantle

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is thoroughly dried to prevent hydrolysis of the acid chloride.

-

Transfer the crude Hexanedioyl-d8 chloride to the distillation flask.

-

Slowly apply vacuum and begin heating the distillation flask.

-

Collect the fraction that distills at the appropriate boiling point for Hexanedioyl-d8 chloride under the specific vacuum conditions. The boiling point will be slightly different from the non-deuterated version (Boiling point of adipoyl chloride is 105-107 °C at 2 mmHg).

-

Store the purified product under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent degradation.

Application in Quantitative Proteomics

Hexanedioyl-d8 chloride is primarily used as a "heavy" crosslinker in quantitative proteomics studies to investigate protein-protein interactions and protein structures.[2][3][5] The general workflow involves using a 1:1 mixture of the "light" (non-deuterated) and "heavy" (deuterated) crosslinkers.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a quantitative cross-linking mass spectrometry (XL-MS) experiment using Hexanedioyl-d8 chloride.

Caption: Experimental workflow for quantitative cross-linking mass spectrometry.

Conclusion

Hexanedioyl-d8 chloride is a powerful reagent for researchers in proteomics and drug development. Its synthesis and purification, while requiring careful handling of reagents, are achievable through standard organic chemistry techniques. The ability to perform quantitative cross-linking experiments with this deuterated compound provides valuable data for understanding complex biological systems at the molecular level.

References

- 1. Deuterated Crosslinkers for Mass Spectrometry [proteochem.com]

- 2. 제품 [insung.net]

- 3. Protein cross-linking analysis using mass spectrometry, isotope-coded cross-linkers, and integrated computational data processing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Chemical cross-linking with mass spectrometry: A tool for systems structural biology - PMC [pmc.ncbi.nlm.nih.gov]

Adipoyl-d8 chloride CAS number and chemical identifiers.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Adipoyl-d8 chloride, focusing on its chemical identifiers, properties, and common applications in research and development.

Chemical Identity and Properties

This compound is the deuterated form of Adipoyl chloride, where eight hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various analytical and research applications, particularly as an internal standard for mass spectrometry.

Below is a summary of its key chemical identifiers and properties:

| Identifier | Value |

| CAS Number | 284487-62-3[1][2] |

| Synonyms | Hexanedioyl-d8 chloride |

| Molecular Formula | C₆Cl₂D₈O₂[2] |

| Molecular Weight | 191.08 g/mol [2] |

| IUPAC Name (Non-deuterated) | Hexanedioyl dichloride[3][4][5][6] |

| Canonical SMILES (Non-deuterated) | C(CCC(=O)Cl)CC(=O)Cl[1][4][6][7] |

Physicochemical Data

Quantitative data for this compound is primarily related to its physical state and properties under specific conditions.

| Property | Value |

| Boiling Point | 105-107 °C at 2 mmHg[2] |

| Density | 1.313 g/mL at 25 °C[2] |

Experimental Protocols and Applications

This compound is predominantly used as an internal standard in quantitative analysis, especially in chromatography coupled with mass spectrometry (e.g., GC-MS or LC-MS). The detailed methodology for its use would be specific to the analyte and matrix being studied. A general experimental workflow is outlined below.

General Protocol for Use as an Internal Standard:

-

Preparation of Standard Solutions: A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile, dichloromethane). A series of working standard solutions are then prepared by serial dilution.

-

Sample Preparation: The biological or environmental sample to be analyzed is extracted to isolate the target analyte (the non-deuterated Adipoyl chloride or a related compound).

-

Spiking with Internal Standard: A known amount of the this compound internal standard solution is added ("spiked") into the sample extract, as well as into the calibration standards.

-

Instrumental Analysis: The spiked samples and calibration standards are injected into the chromatograph. The mass spectrometer is set to monitor for specific mass-to-charge ratios (m/z) of both the analyte and the deuterated internal standard.

-

Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the sample by comparing it to the calibration curve generated from the standards.

The use of a deuterated internal standard like this compound helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantitative results.

Logical Workflow for Quantitative Analysis

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative analytical experiment.

Caption: Workflow of using a deuterated internal standard.

References

- 1. guidechem.com [guidechem.com]

- 2. This compound CAS#: 284487-62-3 [m.chemicalbook.com]

- 3. Adipoyl chloride - Wikipedia [en.wikipedia.org]

- 4. Adipoyl chloride, 98% 100 mL | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. Adipoyl chloride, 98% 100 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fi]

- 6. Adipoyl chloride | C6H8Cl2O2 | CID 61034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - Adipoyl chloride (C6H8Cl2O2) [pubchemlite.lcsb.uni.lu]

Physical properties and appearance of Adipoyl-d8 chloride.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adipoyl-d8 chloride (CAS No. 284487-62-3) is the deuterated isotopologue of adipoyl chloride. This stable, isotopically labeled compound serves as a valuable research tool, particularly in studies involving polymer chemistry and as an internal standard in mass spectrometry-based analyses. Its physical and chemical properties are comparable to its non-deuterated counterpart, with the key difference being the increased molecular weight due to the presence of eight deuterium atoms. This guide provides a comprehensive overview of the physical properties, appearance, and common applications of this compound, including a detailed experimental protocol for its use in the synthesis of Nylon-6,6.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. It is sensitive to moisture and will react with water to form adipic-d10 acid and hydrochloric acid. Due to its reactivity, it should be handled in a dry, inert atmosphere.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 284487-62-3 | [1] |

| Molecular Formula | C₆D₈Cl₂O₂ | [1] |

| Molecular Weight | 191.08 g/mol | [1] |

| Synonyms | Hexanedioyl-d8 chloride | |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 105-107 °C at 2 mmHg | [1] |

| Density | 1.313 g/mL at 25 °C | [1] |

| Isotopic Purity | 98 atom % D |

Synthesis

General Experimental Protocol: Synthesis of this compound from Adipic-d10 Acid

Disclaimer: This is a generalized protocol and should be adapted and optimized by a qualified chemist. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Adipic-d10 acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend Adipic-d10 acid in an excess of thionyl chloride. A small amount of an anhydrous solvent may be used.

-

Equip the flask with a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.

-

Gently heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Once the reaction is complete, carefully remove the excess thionyl chloride by distillation.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Applications in Synthesis: Interfacial Polymerization of Nylon-6,6-d8

This compound is a key reagent in the synthesis of deuterated Nylon-6,6. The following protocol details the laboratory-scale synthesis of Nylon-6,6-d8 via interfacial polymerization.

Detailed Experimental Protocol: Synthesis of Nylon-6,6-d8

Materials:

-

This compound

-

Hexamethylenediamine

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Anhydrous hexane (or other suitable organic solvent)

-

Beaker (100 mL)

-

Forceps

-

Glass rod

Procedure:

-

Prepare the Aqueous Phase: In a 100 mL beaker, prepare a solution by dissolving 3.0 g of hexamethylenediamine and 1.0 g of NaOH in 50 mL of deionized water.

-

Prepare the Organic Phase: In a separate beaker, prepare a solution by dissolving 1.5 to 2.0 mL of this compound in 50 mL of anhydrous hexane.

-

Interfacial Polymerization: Carefully and slowly pour the organic phase (this compound solution) on top of the aqueous phase (hexamethylenediamine solution) in the beaker. Avoid mixing the two layers. A polymer film will form at the interface of the two immiscible liquids.

-

Formation of the Nylon Rope: Using a pair of forceps, gently grasp the polymer film at the center and pull it upwards. A continuous strand of nylon will be drawn from the interface.

-

Winding the Nylon Rope: Wind the nylon strand onto a glass rod. Continue to pull the strand from the beaker until one of the reactants is depleted.

-

Washing and Drying: The resulting nylon rope should be washed thoroughly with water and then allowed to air dry.

Spectroscopic Data

Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. However, the expected spectral characteristics can be inferred from the known spectra of its non-deuterated analog, Adipoyl chloride.

-

¹H NMR: A proton NMR spectrum of this compound is expected to show a significant reduction or absence of signals in the aliphatic region compared to Adipoyl chloride due to the deuterium substitution.

-

¹³C NMR: The carbon-13 NMR spectrum would show signals for the carbonyl carbons and the deuterated methylene carbons. The signals for the deuterated carbons would likely appear as multiplets due to C-D coupling.

-

IR Spectroscopy: The infrared spectrum is expected to be very similar to that of Adipoyl chloride, with a strong characteristic absorption band for the C=O stretch of the acid chloride functional group, typically in the region of 1750-1815 cm⁻¹. The C-H stretching and bending vibrations would be replaced by C-D vibrations at lower frequencies.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of this compound (191.08 g/mol ). The fragmentation pattern would be influenced by the presence of deuterium.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the synthesis of Nylon-6,6-d8 using this compound.

Caption: Workflow for the synthesis of Nylon-6,6-d8.

Conclusion

This compound is a valuable isotopically labeled reagent for chemical synthesis and analysis. Its physical properties are well-defined, and its reactivity is analogous to its non-deuterated counterpart, making it a suitable substitute in various applications where isotopic labeling is desired. The provided experimental protocol for the synthesis of Nylon-6,6-d8 serves as a practical example of its utility in polymer chemistry. Researchers and scientists are advised to handle this compound with appropriate safety measures due to its corrosive and moisture-sensitive nature.

References

A Technical Guide to the Isotopic Purity of Adipoyl-d8 Chloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, quality control, and isotopic purity determination of Adipoyl-d8 chloride. This deuterated analog of adipoyl chloride is a critical reagent, often employed as an internal standard in quantitative bioanalytical assays using mass spectrometry. Understanding its isotopic purity is paramount for ensuring the accuracy and reliability of such studies.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the deuteration of a suitable precursor to form adipic acid-d10, followed by its conversion to the corresponding acyl chloride. The key challenge in the synthesis is to achieve high and uniform deuterium incorporation while minimizing isotopic scrambling.

Step 1: Synthesis of Adipic Acid-d10

A common route to deuterated adipic acid involves the catalytic deuteration of a commercially available unsaturated precursor, such as muconic acid, using deuterium gas (D₂).

Experimental Protocol: Catalytic Deuteration of Muconic Acid

-

Catalyst Preparation: A 5% Palladium on charcoal (Pd/C) catalyst is prepared and dried under vacuum.

-

Reaction Setup: A high-pressure reaction vessel is charged with muconic acid and a suitable solvent, such as ethyl acetate. The vessel is then purged with nitrogen gas to remove any residual air and moisture.

-

Deuteration: The Pd/C catalyst is added to the vessel under a nitrogen atmosphere. The vessel is then pressurized with deuterium gas (D₂) to a specified pressure (e.g., 100 psi).

-

Reaction Conditions: The reaction mixture is stirred vigorously at a controlled temperature (e.g., 50°C) for a predetermined duration (e.g., 24 hours) to ensure complete saturation of the double bonds with deuterium.

-

Work-up: Upon completion, the reaction vessel is depressurized, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield crude adipic acid-d10.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of ethanol and water, to yield high-purity adipic acid-d10.

Step 2: Conversion to this compound

The deuterated adipic acid is then converted to this compound using a standard chlorinating agent, such as thionyl chloride (SOCl₂). Care must be taken to use anhydrous conditions to prevent hydrolysis of the product.

Experimental Protocol: Chlorination of Adipic Acid-d10

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a gas outlet is charged with adipic acid-d10 and an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is gently heated to reflux (approximately 76°C) and maintained at this temperature for a specified period (e.g., 4 hours). The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).

-

Purification: After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure. The resulting crude this compound is then purified by fractional distillation under high vacuum to yield the final product.

Quality Control and Isotopic Purity Assessment

The isotopic purity of this compound is a critical quality attribute. It is typically determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Isotopic Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for determining the degree of deuteration by quantifying the residual proton signals. In a highly deuterated compound like this compound, the proton signals will be significantly attenuated compared to its non-deuterated counterpart.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A known amount of this compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) that does not contain residual protons in the regions of interest. An internal standard with a known concentration and a distinct signal (e.g., 1,3,5-trichlorobenzene) is added for quantitative analysis.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). A sufficient number of scans are acquired to ensure a good signal-to-noise ratio for the small residual proton signals.

-

Data Analysis: The integrals of the residual proton signals corresponding to the adipoyl backbone are compared to the integral of the internal standard. The percentage of non-deuterated species can be calculated from these integrals, and thus the isotopic purity in terms of atom % D can be determined.

Isotopic Purity by Mass Spectrometry (MS)

Mass spectrometry provides information about the distribution of different isotopologues (molecules that differ only in their isotopic composition). This allows for a more detailed assessment of the isotopic enrichment.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as acetonitrile.

-

Data Acquisition: The sample is introduced into a high-resolution mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation from any impurities. Electron ionization (EI) is a common ionization technique for this type of molecule. The mass spectrum is acquired over a relevant mass-to-charge (m/z) range.

-

Data Analysis: The relative abundances of the molecular ion peaks corresponding to the different isotopologues (from d0 to d8) are measured. The isotopic purity is calculated based on the relative intensity of the d8 peak compared to the sum of all isotopologue peaks.

Data Presentation

The quantitative data for a typical batch of this compound is summarized in the tables below.

Table 1: Isotopic Purity of this compound

| Parameter | Specification | Typical Value |

| Isotopic Enrichment (Atom % D) | ≥ 98% | 98.5% |

| Chemical Purity (by GC) | ≥ 97% | 98.2% |

Table 2: Isotopologue Distribution by Mass Spectrometry

| Isotopologue | Relative Abundance (%) |

| d0 | < 0.1 |

| d1 | < 0.1 |

| d2 | 0.1 |

| d3 | 0.2 |

| d4 | 0.5 |

| d5 | 1.0 |

| d6 | 2.5 |

| d7 | 5.2 |

| d8 | 90.5 |

Visualizations

The following diagrams illustrate the key processes described in this guide.

Adipoyl-d8 Chloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a core resource for understanding and utilizing Adipoyl-d8 chloride, a deuterated analog of adipoyl chloride. This isotopically labeled compound is a valuable tool in various research applications, particularly in mass spectrometry-based quantitative analysis and metabolic studies. This guide provides essential chemical and physical data, detailed experimental protocols, and visual workflows to facilitate its effective implementation in the laboratory.

Core Data and Properties

This compound is a stable, isotopically labeled compound where eight hydrogen atoms have been replaced with deuterium. This substitution results in a higher molecular weight compared to its non-deuterated counterpart, making it an ideal internal standard for mass spectrometry applications.

Quantitative Data Summary

| Property | Value | Reference |

| CAS Number | 284487-62-3 | [1] |

| Molecular Formula | C₆Cl₂D₈O₂ | [1] |

| Molecular Weight | 191.08 g/mol | [1] |

| Boiling Point | 105-107 °C at 2 mmHg | [1] |

| Density | 1.313 g/mL at 25 °C | [1] |

| Appearance | Colorless to pale yellow liquid | Inferred from Adipoyl Chloride[2] |

| Purity | Typically ≥98% | Inferred from commercial suppliers |

| Isotopic Enrichment | Typically ≥98 atom % D | Inferred from commercial suppliers |

Synthesis of this compound

The synthesis of this compound is analogous to the preparation of adipoyl chloride, starting from the deuterated precursor, Adipic-d8 acid. The most common and effective method involves the use of a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol: Synthesis from Adipic-d8 Acid

This protocol is based on the established synthesis of adipoyl chloride and is expected to yield high-purity this compound.

Materials:

-

Adipic-d8 acid (starting material)

-

Thionyl chloride (SOCl₂), freshly distilled

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for anhydrous reactions (e.g., round-bottom flask, condenser, dropping funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Purge the entire apparatus with an inert gas.

-

Reagent Addition: Suspend Adipic-d8 acid in the anhydrous solvent within the flask. Add a catalytic amount of anhydrous DMF (1-2 drops).

-

Chlorination: Slowly add an excess of thionyl chloride (typically 2-3 equivalents) to the suspension via the dropping funnel. The reaction is exothermic and will evolve hydrogen chloride and sulfur dioxide gas, which should be scrubbed.

-

Reaction Monitoring: After the addition is complete, gently heat the reaction mixture to reflux (typically 50-70 °C) and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

-

Purification: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude this compound can be further purified by vacuum distillation to obtain a high-purity product.

-

Storage: Store the purified this compound under an inert atmosphere in a tightly sealed container, protected from moisture, to prevent hydrolysis.[2][3]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile reagent for introducing a deuterated adipoyl moiety into various molecules. Its primary applications are as an internal standard in quantitative mass spectrometry and as a tracer in metabolic research.

Use as an Internal Standard in Mass Spectrometry

Principle: Due to its identical chemical properties to the endogenous (non-labeled) adipoyl-containing molecules but with a distinct, higher mass, this compound-derivatized standards are ideal for isotope dilution mass spectrometry. This method allows for precise and accurate quantification of target analytes by correcting for variations in sample preparation and instrument response.

Experimental Protocol: Derivatization for LC-MS/MS Analysis

This protocol outlines a general procedure for derivatizing a primary or secondary amine-containing analyte with this compound for subsequent LC-MS/MS analysis.

Materials:

-

Analyte of interest (containing a primary or secondary amine)

-

This compound solution in an anhydrous aprotic solvent (e.g., acetonitrile or dichloromethane)

-

Anhydrous, non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)

-

Quenching solution (e.g., aqueous ammonium hydroxide)

-

LC-MS grade solvents for sample preparation and analysis

Procedure:

-

Sample Preparation: Prepare a solution of the analyte in an appropriate anhydrous solvent.

-

Derivatization Reaction: To the analyte solution, add the this compound solution and the anhydrous base. The base acts as a scavenger for the HCl generated during the reaction. The reaction is typically rapid and can be performed at room temperature.

-

Reaction Quenching: After a short incubation period (e.g., 15-30 minutes), quench the reaction by adding a small amount of the quenching solution to consume any unreacted this compound.

-

Sample Cleanup: Depending on the complexity of the sample matrix, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be necessary to remove excess reagents and interfering substances.

-

LC-MS/MS Analysis: Dilute the final sample to an appropriate concentration and inject it into the LC-MS/MS system. Develop a multiple reaction monitoring (MRM) method to detect the specific parent-to-fragment ion transitions for both the native analyte (derivatized with non-labeled adipoyl chloride) and the internal standard (derivatized with this compound).

Experimental Workflow for Use as an Internal Standard

Caption: Use of this compound as an internal standard.

Use in Metabolic Labeling Studies

Principle: this compound can be used to synthesize deuterated metabolic probes. Once introduced into a biological system, the metabolic fate of the deuterated adipoyl moiety can be traced using mass spectrometry. This allows for the elucidation of metabolic pathways and the identification of novel metabolites.

Experimental Protocol: In Vitro Metabolic Labeling

This protocol provides a general framework for using a deuterated adipoyl-containing compound in an in vitro metabolism study, for example, with liver microsomes.

Materials:

-

Synthesized deuterated substrate (analyte derivatized with this compound)

-

Liver microsomes (or other metabolic system)

-

NADPH regenerating system

-

Incubation buffer (e.g., phosphate buffer)

-

Quenching solution (e.g., cold acetonitrile)

-

Centrifuge

-

LC-MS system for metabolite identification

Procedure:

-

Incubation: In a microcentrifuge tube, combine the liver microsomes, NADPH regenerating system, and the deuterated substrate in the incubation buffer.

-

Metabolic Reaction: Initiate the metabolic reaction by incubating the mixture at 37 °C for a specific time course.

-

Reaction Termination: Stop the reaction at various time points by adding an equal volume of cold acetonitrile. This will precipitate the proteins.

-

Protein Precipitation: Centrifuge the samples to pellet the precipitated proteins.

-

Sample Analysis: Collect the supernatant and analyze it by high-resolution LC-MS to detect the parent deuterated compound and its metabolites, which will retain the deuterium label. The mass shift of the metabolites compared to the parent compound will indicate the type of metabolic transformation (e.g., hydroxylation, oxidation).

Metabolic Labeling Workflow

Caption: Workflow for a metabolic labeling study.

Safety and Handling

This compound is a reactive acyl chloride and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is corrosive and reacts with water, including moisture in the air, to produce hydrochloric acid.[4][5]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle under an inert atmosphere to prevent hydrolysis. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from water, alcohols, bases, and oxidizing agents.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

This technical guide provides a comprehensive overview of this compound, from its fundamental properties to its practical applications in research. By following the detailed protocols and understanding the underlying principles, researchers can effectively leverage this valuable isotopic labeling reagent in their studies.

References

Methodological & Application

Application Note: Quantitative Analysis of Aliphatic Diamines in Human Plasma Using Adipoyl-d8 Chloride as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

The accurate quantification of small molecule biomarkers and drug candidates in complex biological matrices is crucial for clinical diagnostics and pharmaceutical development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose due to its high sensitivity and specificity. However, matrix effects, sample preparation variability, and instrument response fluctuations can compromise the accuracy and reproducibility of quantitative results.[1][2]

The use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard for correcting these variations.[3] An ideal SIL-IS is chemically identical to the analyte but has a different mass, ensuring it co-elutes chromatographically and experiences the same matrix effects and ionization suppression or enhancement.[1]

For analytes that exhibit poor chromatographic retention or low ionization efficiency, such as small, polar aliphatic diamines, chemical derivatization is an effective strategy to improve their analytical properties.[4][5] This application note describes a robust and sensitive LC-MS/MS method for the quantification of aliphatic diamines in human plasma. The method utilizes derivatization with Adipoyl Chloride, a bifunctional reagent that reacts with primary and secondary amines.[6] Crucially, it employs Adipoyl-d8 chloride as a stable isotope-labeled internal standard in an isotope-coded derivatization workflow, ensuring the highest level of quantitative accuracy.

Principle of Isotope-Coded Derivatization

Isotope-coded derivatization (ICD) is a powerful technique in quantitative mass spectrometry.[7] In this workflow, the target analyte in the sample is derivatized with a "light" (unlabeled) reagent. In parallel, a known amount of an authentic standard of the analyte is derivatized with a "heavy" (isotope-labeled) version of the same reagent. This heavy-labeled derivative then serves as the internal standard.

Alternatively, and as described in this protocol, a known amount of the heavy-labeled derivatizing reagent can be used to derivatize a pure standard, which is then spiked into the sample post-derivatization or, more commonly, a SIL version of the analyte itself is used. For this application, we focus on adding a known quantity of a standard derivatized with this compound to the sample derivatized with unlabeled Adipoyl chloride. This approach ensures that the analyte and the internal standard have nearly identical chemical structures, chromatographic behavior, and ionization characteristics. The mass difference of 8 Da allows for their distinct detection by the mass spectrometer.

References

- 1. m.youtube.com [m.youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Fast and reliable method for analysis of derivatized plasma amino acids by liquid chromatography-single quadrupole-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Isotope-Coded Chemical Derivatization Method for Highly Accurately and Sensitively Quantifying Short-Chain Fatty Acids. | Semantic Scholar [semanticscholar.org]

Application of Adipoyl-d8 Chloride in Quantitative Proteomics: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Adipoyl-d8 chloride in quantitative proteomics. This approach, a subset of chemical cross-linking mass spectrometry (XL-MS), leverages stable isotope labeling to provide quantitative insights into protein-protein interactions and conformational changes.

Introduction to Quantitative Cross-Linking Mass Spectrometry (qXL-MS)

Quantitative cross-linking mass spectrometry (qXL-MS) is a powerful technique used to study the structural dynamics of proteins and protein complexes within their native environments. By introducing covalent bonds between spatially proximate amino acid residues, cross-linking agents can "freeze" protein interactions and conformations. When combined with mass spectrometry, these cross-linked peptides can be identified, providing distance constraints that help to elucidate protein structures and interaction interfaces.

The use of isotope-labeled cross-linkers, such as this compound and its light counterpart Adipoyl chloride, adds a quantitative dimension to this analysis. By comparing the relative abundance of light and heavy cross-linked peptide pairs across different experimental conditions, researchers can quantify changes in protein conformation and interaction stoichiometries.

This compound is a homobifunctional, amine-reactive cross-linker. Its two acyl chloride functional groups react primarily with the primary amines of lysine residues and protein N-termini, forming stable amide bonds. The 8-deuterium atoms in this compound create a distinct mass shift in the mass spectrometer, allowing for the differentiation and relative quantification of cross-linked peptides from two different sample states.

Applications in Drug Development and Research

The application of this compound in quantitative proteomics offers significant advantages for basic research and drug development:

-

Elucidation of Protein-Protein Interaction Dynamics: qXL-MS can be used to map the interfaces of protein complexes and quantify how these interactions change in response to stimuli, mutations, or drug treatment.

-

Monitoring Conformational Changes: This technique can detect and quantify changes in a protein's three-dimensional structure upon ligand binding, post-translational modification, or interaction with other proteins.

-

Target Validation and Mechanism of Action Studies: By observing how a drug candidate alters protein interactions or conformations, researchers can validate its target engagement and elucidate its mechanism of action.

-

Comparative Structural Analysis: qXL-MS allows for the comparison of protein structures and interactions between different cellular states, such as healthy versus diseased tissue or treated versus untreated cells.

Experimental Workflow

The general workflow for a qXL-MS experiment using this compound is depicted below. This process involves treating two distinct biological samples with the "light" (Adipoyl chloride) and "heavy" (this compound) cross-linkers, respectively. The samples are then combined, digested, and analyzed by mass spectrometry.

Figure 1: General experimental workflow for quantitative cross-linking mass spectrometry using this compound.

Detailed Experimental Protocol

This protocol provides a general framework for a qXL-MS experiment. Optimization of cross-linker concentration, incubation time, and quenching conditions may be necessary for specific protein systems.

Materials:

-

Adipoyl chloride (light reagent)

-

This compound (heavy reagent)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Cross-linking buffer (e.g., 20 mM HEPES, pH 7.8, 150 mM NaCl)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Denaturation buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)

-

Reducing agent (e.g., 10 mM Dithiothreitol - DTT)

-

Alkylating agent (e.g., 55 mM Iodoacetamide - IAA)

-

Trypsin (mass spectrometry grade)

-

Formic acid (FA)

-

Acetonitrile (ACN)

-

C18 solid-phase extraction (SPE) cartridges

-

High-resolution mass spectrometer coupled to a nano-liquid chromatography system

Protocol:

-

Protein Sample Preparation:

-

Prepare two aliquots of your protein sample, each representing a different condition (e.g., with and without a drug, wild-type vs. mutant).

-

Ensure the protein concentration is between 0.5 - 2 mg/mL in a suitable, amine-free buffer (e.g., HEPES, PBS).

-

-

Cross-linking Reaction:

-

Prepare fresh stock solutions of Adipoyl chloride and this compound in anhydrous DMSO (e.g., 50 mM).

-

To "Sample A," add the light Adipoyl chloride to a final concentration of 0.5 - 2 mM.

-

To "Sample B," add the heavy this compound to the same final concentration.

-

Incubate both reactions for 30-60 minutes at room temperature with gentle agitation.

-

-

Quenching:

-

Stop the cross-linking reaction by adding the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for 15-20 minutes at room temperature.

-

-

Sample Combination and Protein Denaturation:

-

Combine the light and heavy cross-linked samples in a 1:1 ratio.

-

Add denaturation buffer to a final urea concentration of 8 M.

-

-

Reduction and Alkylation:

-

Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 37°C.

-

Allow the sample to cool to room temperature.

-

Add IAA to a final concentration of 55 mM and incubate for 20 minutes in the dark at room temperature.

-

-

Proteolytic Digestion:

-

Dilute the sample with 100 mM Tris-HCl (pH 8.5) to reduce the urea concentration to less than 2 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

-

-

Desalting and Enrichment (Optional):

-

Acidify the digest with formic acid to a final concentration of 0.1%.

-

Desalt the peptide mixture using a C18 SPE cartridge.

-

For complex samples, enrichment for cross-linked peptides using size-exclusion or strong cation-exchange chromatography may be beneficial.

-

-

LC-MS/MS Analysis:

-

Resuspend the desalted peptides in 0.1% formic acid.

-

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-LC system.

-

Use a data-dependent acquisition method optimized for the identification of cross-linked peptides.

-

Data Analysis

The analysis of qXL-MS data requires specialized software that can identify cross-linked peptides and quantify the relative abundance of the light and heavy isotopic pairs.

Figure 2: Data analysis workflow for qXL-MS.

Data Analysis Steps:

-

Peak Picking and Feature Detection: The raw mass spectrometry data is processed to identify peptide features.

-

Database Search: A specialized search algorithm is used to identify cross-linked peptides against a protein sequence database. The software must be configured to consider the mass of the cross-linker and the mass difference between the light and heavy forms.

-

Identification of Cross-linked Peptides: The software will identify intra-protein and inter-protein cross-links.

-

Quantification: The relative abundance of each cross-linked peptide is determined by comparing the peak intensities of the light and heavy isotopic forms.

-

Biological Interpretation: The quantitative data is used to infer changes in protein structure and interactions.

Quantitative Data Presentation

The quantitative results from a qXL-MS experiment are typically presented in a table that summarizes the identified cross-links and their relative abundance changes between the two conditions.

| Cross-linked Residues | Protein(s) | Sequence (Peptide 1) | Sequence (Peptide 2) | Ratio (Heavy/Light) | Fold Change | p-value |

| K12 - K88 | Protein A | ... | ... | 1.95 | 1.95 | 0.045 |

| K45 - K150 | Protein A - Protein B | ... | ... | 0.52 | -1.92 | 0.031 |

| K76 - K92 | Protein C | ... | ... | 1.05 | 1.05 | 0.89 |

Table 1: Example of Quantitative Cross-linking Data. The table shows the identified cross-linked lysine (K) residues, the involved proteins, the peptide sequences, the ratio of the heavy to light isotopic forms, the calculated fold change, and the statistical significance.

Conclusion

Quantitative cross-linking mass spectrometry using this compound is a robust method for investigating the dynamic nature of protein structures and interactions. The detailed protocol and data analysis workflow provided here serve as a comprehensive guide for researchers and drug development professionals looking to implement this powerful technique. Careful experimental design and data interpretation are crucial for obtaining meaningful biological insights.

Application Notes and Protocols for Adipoyl-d8 Chloride in Metabolic Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling coupled with mass spectrometry has become an indispensable tool in metabolic research, enabling the precise quantification of metabolites and the elucidation of metabolic pathways. Chemical derivatization with isotopically labeled reagents is a powerful strategy to enhance the analytical properties of metabolites for liquid chromatography-mass spectrometry (LC-MS) analysis. Adipoyl-d8 chloride is a deuterated derivatizing agent designed to react with primary and secondary amines, as well as phenolic hydroxyl groups, thereby introducing a stable isotope tag. This labeling strategy offers several advantages, including increased hydrophobicity for improved reversed-phase chromatographic retention, enhanced ionization efficiency, and the ability to perform relative and absolute quantification of metabolites in complex biological samples.

This document provides detailed application notes and a general protocol for the use of this compound in stable isotope labeling for metabolic studies. The methodologies described are based on established principles of chemical derivatization for LC-MS-based metabolomics.

Principle of this compound Derivatization

This compound is a bifunctional reagent that can react with two molecules of an amine or phenol-containing metabolite. The "d8" designation indicates that the eight hydrogen atoms on the adipoyl backbone have been replaced with deuterium. This heavy isotope version of the reagent serves as an internal standard for its light (d0) counterpart in comparative metabolomic analyses.

In a typical differential labeling experiment, one sample (e.g., control) is derivatized with the light (d0) adipoyl chloride, while the other sample (e.g., treated) is derivatized with the heavy (d8) adipoyl chloride. The samples are then mixed and analyzed by LC-MS. Since the light and heavy labeled metabolites are chemically identical, they co-elute from the chromatography column. In the mass spectrometer, they appear as a pair of peaks with a mass difference of 8 Da (or 16 Da if both acyl chloride groups react). The ratio of the peak intensities of the heavy- to light-labeled metabolite provides accurate relative quantification, minimizing variations from sample preparation and matrix effects.

Key Applications

-

Targeted and Untargeted Metabolomics: Enhancing the detection and quantification of amine and phenol-containing metabolites.

-

Biomarker Discovery: Comparing metabolite profiles between different biological states (e.g., healthy vs. disease).

-

Metabolic Flux Analysis: Tracing the metabolic fate of labeled precursors.

-

Drug Development: Assessing the effect of drug candidates on metabolic pathways.

Data Presentation

The following table represents a typical dataset that could be obtained from a comparative metabolomics study using this compound labeling. The data illustrates the relative quantification of several amine-containing metabolites in a treated sample compared to a control.

| Metabolite | Retention Time (min) | Light (d0) Peak Area | Heavy (d8) Peak Area | Fold Change (d8/d0) | p-value |

| Alanine | 3.2 | 1.2 E+06 | 2.5 E+06 | 2.08 | 0.005 |

| Glycine | 2.8 | 8.5 E+05 | 8.7 E+05 | 1.02 | 0.89 |

| Valine | 4.5 | 9.1 E+05 | 1.8 E+06 | 1.98 | 0.012 |

| Leucine | 5.1 | 7.8 E+05 | 1.5 E+06 | 1.92 | 0.015 |

| Tyrosine | 6.3 | 5.2 E+05 | 1.1 E+06 | 2.12 | 0.003 |

| Spermidine | 7.5 | 3.4 E+05 | 8.5 E+04 | 0.25 | 0.001 |

Experimental Protocols

Note: The following is a general protocol and should be optimized for specific applications and instrumentation.

Materials and Reagents

-

This compound

-

Adipoyl chloride (light isotope)

-

Acetonitrile (ACN), LC-MS grade

-

Water, LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Sodium carbonate or Sodium borate buffer (pH 9-10)

-

Metabolite standards

-

Internal standards (optional, if not using differential labeling)

-

Biological samples (e.g., plasma, urine, cell extracts)

Experimental Workflow

Caption: General workflow for stable isotope labeling using this compound.

Step-by-Step Protocol

-

Sample Preparation:

-

Extract metabolites from the biological matrix. A common method is protein precipitation with a cold organic solvent (e.g., 80% methanol).

-

Centrifuge to pellet the precipitate and collect the supernatant containing the metabolites.

-

Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.

-

-

Derivatization Reaction:

-

Reconstitute the dried metabolite extract in a basic buffer (e.g., 50 µL of 100 mM sodium carbonate, pH 9.5).

-

Prepare fresh solutions of Adipoyl chloride (light) and this compound (heavy) in acetonitrile (e.g., 2 mg/mL).

-

To the control sample, add the light Adipoyl chloride solution (e.g., 50 µL).

-

To the treated sample, add the heavy this compound solution (e.g., 50 µL).

-

Vortex the samples and incubate at room temperature for 15-30 minutes. The optimal reaction time and temperature should be determined empirically.

-

Quench the reaction by adding a small volume of an acidic solution (e.g., 10 µL of 1% formic acid in water). This will neutralize the excess reagent.

-

-

LC-MS/MS Analysis:

-

Combine the light- and heavy-labeled samples in a 1:1 ratio.

-

Inject an appropriate volume of the mixed sample onto a reversed-phase LC column (e.g., C18).

-

Perform chromatographic separation using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Analyze the eluent using a high-resolution mass spectrometer in positive ion mode.

-

Set the mass spectrometer to acquire full scan data or to perform targeted analysis using multiple reaction monitoring (MRM) for specific metabolites.

-

Derivatization Reaction Pathway

Caption: Derivatization of an amine-containing metabolite with this compound.

Data Analysis

-

Peak Picking and Alignment: Use appropriate software to detect and align the chromatographic peaks for both the light and heavy labeled metabolites.

-

Isotope Pairing: Identify the peak pairs corresponding to the light (d0) and heavy (d8) labeled forms of each metabolite based on their retention time and mass-to-charge ratio (m/z) difference.

-

Quantification: Calculate the peak area or height ratio for each pair. This ratio represents the relative abundance of the metabolite in the treated sample compared to the control.

-

Statistical Analysis: Perform statistical tests (e.g., t-test) to identify metabolites that are significantly altered between the experimental groups.

Logical Relationship for Comparative Analysis

Caption: Logical workflow for a comparative metabolomics experiment.

Conclusion

This compound is a valuable reagent for stable isotope labeling in metabolic studies. The derivatization protocol enhances the analytical performance of amine and phenol-containing metabolites in LC-MS analysis, enabling accurate and sensitive quantification. The provided protocols and workflows offer a foundation for researchers to implement this powerful technique in their own studies to gain deeper insights into metabolic regulation in health and disease.

Application Note: Quantitative Analysis of Primary Amines in Human Plasma by LC-MS/MS using Adipoyl-d8 Chloride Derivatization

For Research Use Only. Not for use in diagnostic procedures.

Introduction

This application note describes a robust and sensitive LC-MS/MS method for the quantitative analysis of primary amines in human plasma. The method utilizes a novel deuterated derivatizing agent, Adipoyl-d8 chloride, to enhance the chromatographic retention and mass spectrometric detection of target analytes. The stable isotope-labeled derivatizing agent allows for the in-situ generation of a heavy-labeled internal standard, which effectively compensates for matrix effects and variations in sample preparation, leading to high accuracy and precision.[1][2] This approach is particularly beneficial for small, polar molecules that exhibit poor retention on reversed-phase columns and low ionization efficiency.[3]

Disclaimer: This document presents a hypothetical application of this compound as a novel derivatizing agent, based on established principles of chemical derivatization and LC-MS/MS method development. The protocols and data are provided as a template and should be adapted and validated for specific analytes and matrices.

Principle of Derivatization

This compound is an acyl chloride that reacts with primary and secondary amines to form stable amide derivatives. The derivatization reaction introduces a non-polar adipoyl group, which increases the hydrophobicity of the analyte, thereby improving its retention on reversed-phase HPLC columns. The eight deuterium atoms on the adipoyl moiety create a mass shift of +8 Da in the derivatized analyte, allowing it to serve as an ideal internal standard for the non-deuterated analyte derivative.

Figure 1: Derivatization of a primary amine with this compound.

Experimental Protocols

Materials and Reagents

-

Analytes and Internal Standards: Analytical grade standards of the target primary amines.

-

This compound: >98% purity.

-

Solvents: HPLC-grade acetonitrile, methanol, and water.

-

Reagents: Formic acid, ammonium acetate, sodium carbonate, and zinc sulfate.

-

Biological Matrix: Drug-free human plasma.

-

Equipment: Vortex mixer, centrifuge, analytical balance, pH meter, solid-phase extraction (SPE) cartridges.

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each analyte in 10 mL of methanol.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in a mixture of methanol and water (50:50, v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

This compound Solution (1 mg/mL): Prepare a fresh solution of this compound in anhydrous acetonitrile.

Sample Preparation and Derivatization

-

Protein Precipitation: To 100 µL of human plasma, add 300 µL of ice-cold acetonitrile containing 1% zinc sulfate to precipitate proteins.[1]

-

Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Derivatization:

-

Add 50 µL of 100 mM sodium carbonate solution to the supernatant.

-

Add 20 µL of the 1 mg/mL this compound solution.

-

Vortex briefly and incubate at 60°C for 30 minutes.

-

-

Quenching: Add 10 µL of 1% formic acid to quench the reaction.

-

Final Preparation: Centrifuge the derivatized sample at 14,000 rpm for 5 minutes and transfer the supernatant to an HPLC vial for analysis.

Figure 2: Experimental workflow for sample preparation and derivatization.

LC-MS/MS Method

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 2.9 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | Analyte and analyte-d8 specific transitions to be optimized. For a hypothetical analyte with MW=100, the derivatized product would be monitored. |

Data Presentation

The following tables summarize the validation results for the hypothetical quantitative method.

Table 1: Linearity of Calibration Curve

| Analyte | Calibration Range (ng/mL) | R² | Weighting |

| Analyte A | 1 - 1000 | > 0.995 | 1/x |

| Analyte B | 1 - 1000 | > 0.995 | 1/x |

| Analyte C | 2 - 1000 | > 0.995 | 1/x |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| Analyte A | 5 | < 10 | 95 - 105 | < 12 | 93 - 107 |

| 50 | < 8 | 97 - 103 | < 10 | 95 - 105 | |

| 500 | < 5 | 98 - 102 | < 8 | 96 - 104 | |

| Analyte B | 5 | < 11 | 94 - 106 | < 13 | 92 - 108 |

| 50 | < 9 | 96 - 104 | < 11 | 94 - 106 | |

| 500 | < 6 | 97 - 103 | < 9 | 95 - 105 |

Table 3: LLOQ, LOD, Recovery, and Matrix Effect

| Analyte | LLOQ (ng/mL) | LOD (ng/mL) | Recovery (%) | Matrix Effect (%) |

| Analyte A | 1 | 0.3 | 85 - 95 | 90 - 110 |

| Analyte B | 1 | 0.4 | 82 - 93 | 88 - 112 |

| Analyte C | 2 | 0.7 | 80 - 91 | 85 - 115 |

Visualization of the Quantitative Principle

The use of a deuterated internal standard is crucial for accurate quantification in LC-MS/MS.[1] The co-eluting internal standard experiences similar matrix effects and ionization suppression or enhancement as the analyte, allowing for a reliable ratiometric measurement.

Figure 3: Principle of quantitative analysis using a deuterated internal standard.

Conclusion

The LC-MS/MS method utilizing this compound derivatization provides a highly selective, sensitive, and robust platform for the quantification of primary amines in human plasma. The in-situ generation of a deuterated internal standard effectively mitigates matrix effects, ensuring high accuracy and precision of the results. This methodology is well-suited for applications in clinical research, drug development, and metabolomics where reliable measurement of low-level analytes in complex biological matrices is required.

References

- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. myadlm.org [myadlm.org]

- 3. A validated LC-MS/MS method for neurotransmitter metabolite analysis in human cerebrospinal fluid using benzoyl chloride derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Adipoyl-d8 Chloride in Chemical Cross-linking Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating protein structures and protein-protein interactions. Adipoyl-d8 chloride, a homobifunctional and deuterated cross-linking agent, offers a valuable tool for quantitative XL-MS studies. The incorporation of eight deuterium atoms allows for the relative quantification of cross-linked products when used in conjunction with its non-deuterated counterpart, Adipoyl chloride. This enables the investigation of dynamic changes in protein conformations and interactions in response to various stimuli, such as drug treatment or disease progression.

Adipoyl chloride reacts with primary amines, primarily the ε-amino group of lysine residues and the N-termini of proteins, forming stable amide bonds. The fixed spacer arm length of adipoyl chloride provides distance constraints that are crucial for the computational modeling of protein structures and complexes. This document provides detailed application notes and protocols for the use of this compound in quantitative chemical cross-linking experiments.

Principle of Quantitative Cross-linking with this compound

Quantitative cross-linking experiments using this compound are typically performed by comparing two or more states of a biological system (e.g., treated vs. untreated). One state is cross-linked with the "light" (d0) Adipoyl chloride, while the other is cross-linked with the "heavy" (d8) this compound. After cross-linking, the samples are combined, digested, and analyzed by mass spectrometry. The mass difference of 8 Da between the light and heavy cross-linkers allows for the relative quantification of each cross-linked peptide pair by comparing the peak intensities in the mass spectrum.

Data Presentation

Table 1: Properties of Adipoyl Chloride and this compound

| Property | Adipoyl Chloride (d0) | This compound (d8) |

| Chemical Formula | C₆H₈Cl₂O₂ | C₆D₈Cl₂O₂ |

| Molecular Weight | 183.03 g/mol | 191.08 g/mol |

| Mass Difference | - | 8.05 Da |

| Spacer Arm Length | ~9 Å | ~9 Å |

| Reactivity | Primary amines (e.g., Lysine, N-terminus) | Primary amines (e.g., Lysine, N-terminus) |

Table 2: Hypothetical Quantitative Cross-linking Results

This table presents hypothetical data from a quantitative cross-linking experiment comparing a protein in its native state versus a drug-treated state. The ratios indicate changes in the abundance of specific cross-links upon drug treatment.

| Cross-linked Residues | Protein(s) | Ratio (Treated/Native) | Interpretation |

| Lys-34 <> Lys-98 | Protein A | 2.5 | Increased proximity of these residues upon drug binding. |

| Lys-112 <> Lys-150 | Protein A | 0.4 | Decreased proximity, suggesting a conformational change. |

| Lys-76 (Protein A) <> Lys-210 (Protein B) | Protein A-Protein B | 3.1 | Drug-induced stabilization of the protein-protein interaction. |

| Lys-45 (Protein C) <> Lys-88 (Protein D) | Protein C-Protein D | 0.9 | No significant change in this protein-protein interaction. |

Experimental Protocols

Disclaimer: The following protocols are representative examples based on the use of similar amine-reactive cross-linkers, such as DSS (Disuccinimidyl suberate).[1][2][3] Optimization will be required for specific protein systems.

Protocol 1: In Vitro Cross-linking of a Purified Protein Complex

1. Materials:

-